

An In-depth Technical Guide to Triethanolamine Sulfate: A Tertiary Amino Compound

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Compound of Interest

Compound Name: Triethanolamine sulfate

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Abstract

Triethanolamine sulfate, the salt formed from the tertiary amino compound triethanolamine and sulfuric acid, is a chemical entity with applications in various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, methodologies for its synthesis and analysis, and its role in pharmaceutical and research applications. While specific biological signaling pathways involving **triethanolamine sulfate** are not extensively documented, this paper explores the broader context of the biological activity of triethanolamine and its salts. All quantitative data is presented in structured tables, and key experimental workflows are detailed. Visual diagrams generated using Graphviz are provided to illustrate molecular structures and reaction pathways.

Introduction

Triethanolamine (TEA) is a tertiary amino compound characterized by a central nitrogen atom bonded to three ethanol groups.^[1] Its structure, combining the properties of a tertiary amine and a triol, makes it a versatile chemical with widespread applications as a pH adjuster, emulsifier, and surfactant.^[2] When reacted with sulfuric acid, triethanolamine forms **triethanolamine sulfate**, a salt that retains the tertiary amino core of the parent molecule.^[3] This guide focuses on the technical aspects of **triethanolamine sulfate**, providing in-depth information for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The physicochemical properties of **triethanolamine sulfate** are crucial for its application in various formulations. While extensive experimental data for **triethanolamine sulfate** is not readily available in publicly accessible databases, computed properties and data for the parent compound, triethanolamine, provide valuable insights.

Table 1: Physical and Chemical Properties of **Triethanolamine Sulfate**

Property	Value	Source
Molecular Formula	C6H17NO7S	[3]
Molecular Weight	247.27 g/mol	[3]
IUPAC Name	2-[bis(2-hydroxyethyl)amino]ethanol;sulfuric acid	[3]
CAS Number	7376-31-0	[3]
Appearance	No data available	
Melting Point	No data available	
Boiling Point	No data available	
Solubility	No data available	
pKa	No data available	

Table 2: Physical and Chemical Properties of Triethanolamine (Parent Compound)

Property	Value	Source
Molecular Formula	C6H15NO3	[1]
Molecular Weight	149.19 g/mol	[1]
Appearance	Colorless to pale yellow, viscous liquid	[4]
Melting Point	21.6 °C	[5]
Boiling Point	335.4 °C (decomposes)	[5]
Density	1.124 g/cm ³	[1]
pKa	7.76	[1]
Solubility	Miscible in water	[1]

Synthesis and Purification

The synthesis of **triethanolamine sulfate** involves the neutralization reaction of triethanolamine with sulfuric acid. While a specific, detailed protocol for the monosulfate salt is not widely published, a general procedure can be inferred from the synthesis of related compounds like triethanolamine trisulphate.

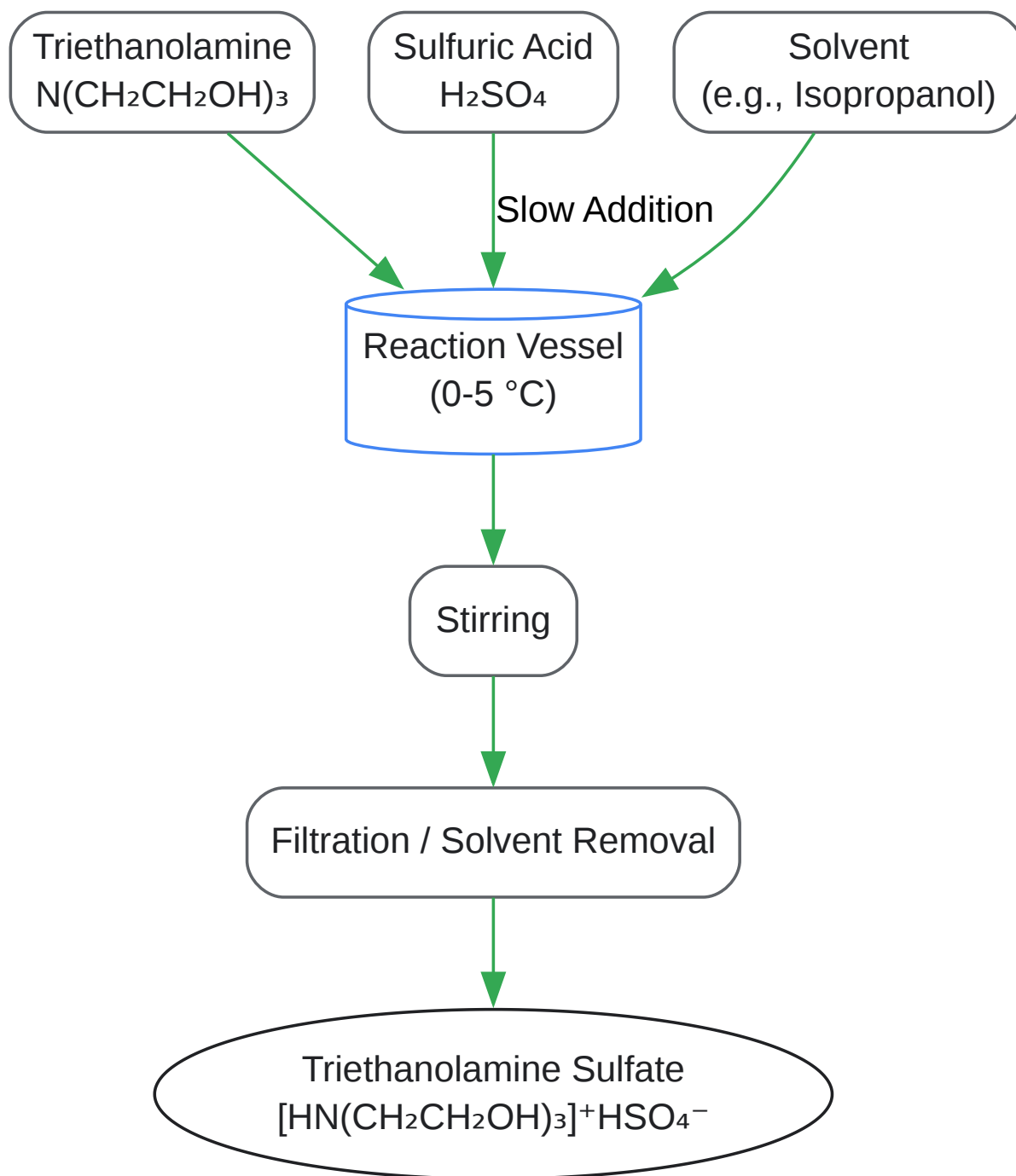
Synthesis of Triethanolamine Sulfate

Experimental Protocol:

- Materials: Triethanolamine, Sulfuric Acid (concentrated), appropriate solvent (e.g., isopropanol).
- Procedure:
 - Dissolve a known molar equivalent of triethanolamine in a suitable solvent in a reaction vessel equipped with a stirrer and cooling system.
 - Slowly add one molar equivalent of concentrated sulfuric acid dropwise to the triethanolamine solution while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction.

- After the addition is complete, allow the reaction mixture to stir for a specified period at room temperature to ensure complete salt formation.
- The product, **triethanolamine sulfate**, may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent may need to be removed under reduced pressure.

Diagram 1: Synthesis of **Triethanolamine Sulfate**



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Caption: General workflow for the synthesis of **triethanolamine sulfate**.

Purification

Purification of the synthesized **triethanolamine sulfate** can be achieved through recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts.

Experimental Protocol:

- Materials: Crude **triethanolamine sulfate**, suitable solvent (e.g., ethanol/water mixture).
- Procedure:
 - Dissolve the crude **triethanolamine sulfate** in a minimal amount of a hot solvent or solvent mixture.
 - Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
 - Collect the purified crystals by filtration.
 - Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
 - Dry the purified crystals under vacuum.

Analytical Characterization

Various analytical techniques can be employed to confirm the identity and purity of **triethanolamine sulfate**.

Table 3: Analytical Methods for Characterization

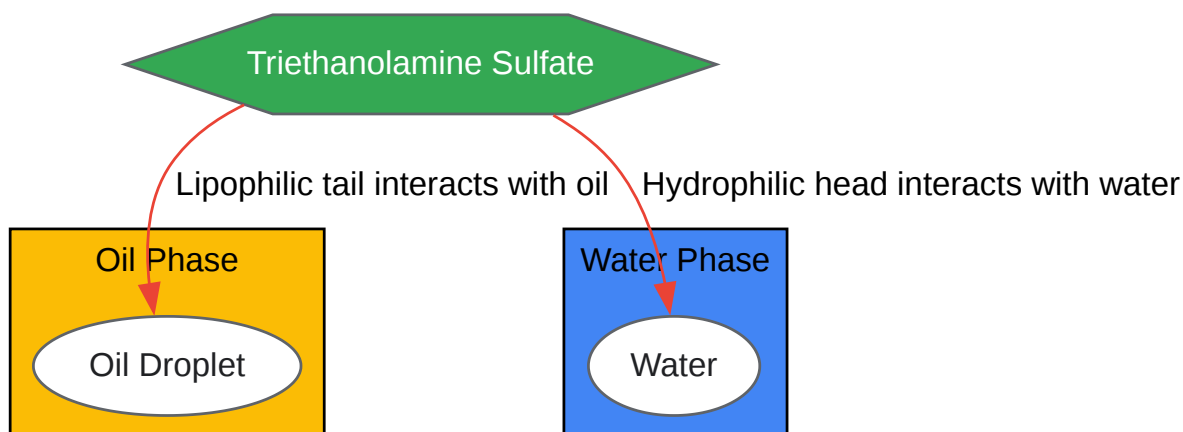
Technique	Expected Observations
Infrared (IR) Spectroscopy	Characteristic peaks for O-H, C-H, C-N, and S=O stretching and bending vibrations.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy	^1H and ^{13}C NMR spectra would show signals corresponding to the protons and carbons of the triethanolamine moiety. Chemical shifts would be influenced by the protonation of the nitrogen and the presence of the sulfate counter-ion.[5][7][8][9][10]
Mass Spectrometry (MS)	The mass spectrum would show the molecular ion peak for the triethanolamine cation.[11][12]
High-Performance Liquid Chromatography (HPLC)	Can be used to assess the purity of the compound and quantify any related substances.

Applications in Research and Drug Development

Triethanolamine and its salts are primarily utilized in pharmaceutical formulations as excipients. [13][14][15] Their main functions are as pH buffering agents and emulsifiers to stabilize formulations.[2]

- **pH Regulation:** The tertiary amine group of triethanolamine allows it to act as a weak base, making it effective in maintaining the pH of formulations within a desired range. This is critical for the stability and efficacy of many active pharmaceutical ingredients (APIs).[14]
- **Emulsification:** The amphiphilic nature of triethanolamine, possessing both hydrophilic hydroxyl groups and a lipophilic character, enables it to act as an emulsifying agent, facilitating the mixing of oil and water phases to form stable creams and lotions.[4] This property is crucial for the formulation of topical drug delivery systems.[13]

Diagram 2: Emulsification Mechanism



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Caption: Simplified representation of an emulsifier's role.

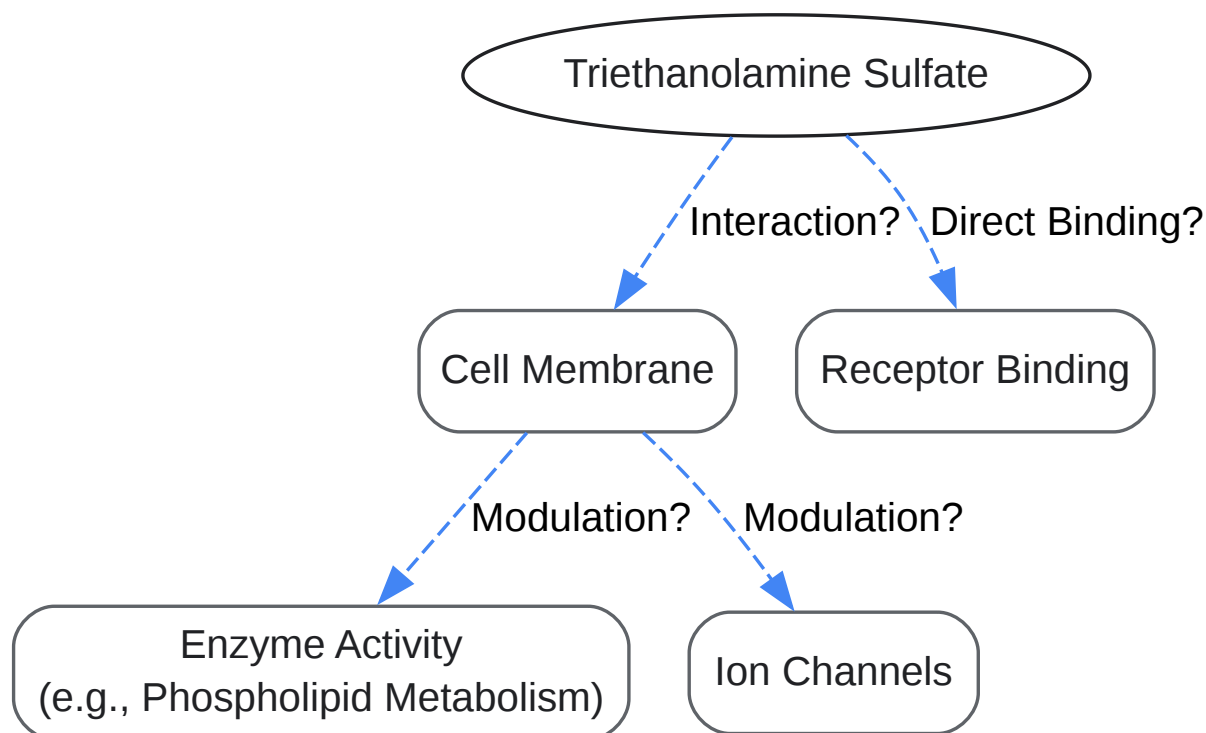
Biological Activity and Signaling Pathways

There is a significant lack of specific research on the direct interaction of **triethanolamine sulfate** with biological signaling pathways. The available toxicological and biological data primarily focus on the parent compound, triethanolamine.

Studies on triethanolamine have investigated its potential for skin irritation and, at high doses in animal studies, its association with certain types of cancer.^[16] Some research suggests that triethanolamine may have an inhibitory effect on the incorporation of phosphate into phospholipids in vitro.^[1] Additionally, triethanolamine salts of certain organic acids have been explored for their potential biological activities, including immunomodulating and anti-inflammatory effects.^{[17][18]}

However, it is crucial to note that these findings are not specific to **triethanolamine sulfate** and further research is needed to elucidate its specific biological effects and mechanisms of action. Currently, there is no established signaling pathway directly modulated by **triethanolamine sulfate**.

Diagram 3: Potential Areas of Biological Interaction (Hypothetical)



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Caption: Hypothetical interactions of **triethanolamine sulfate**.

Conclusion

Triethanolamine sulfate, as a salt of the tertiary amino compound triethanolamine, holds utility in scientific and pharmaceutical applications, primarily as a pH buffer and emulsifying agent. This guide has provided a consolidated overview of its chemical properties, a general synthesis and purification framework, and methods for its characterization. While its direct involvement in specific biological signaling pathways remains an area for future investigation, the established functions of its parent compound provide a basis for its current applications. Further research is warranted to fully elucidate the biological and pharmacological profile of **triethanolamine sulfate**.

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